6-phenyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
Description
The compound 6-phenyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one belongs to the thienopyrimidinone family, a class of heterocyclic compounds with a fused thiophene-pyrimidine core. Key structural features include:
- Position 6: A phenyl substituent, contributing aromatic interactions and steric bulk.
- Position 2: A sulfanyl (-SH) group, which may act as a hydrogen bond donor or participate in redox reactions.
Properties
IUPAC Name |
6-phenyl-3-prop-2-enyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS2/c1-2-8-17-14(18)11-9-12(10-6-4-3-5-7-10)20-13(11)16-15(17)19/h2-7,9H,1,8H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUWZUBZXDCWRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(NC1=S)SC(=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-phenyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of a thieno[2,3-d]pyrimidine derivative with a phenyl-substituted allyl compound in the presence of a base. The reaction conditions often include heating and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-phenyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thieno[2,3-d]pyrimidine core or the phenyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or allyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the phenyl or allyl moieties.
Scientific Research Applications
6-phenyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-phenyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations and Molecular Properties
Table 1: Structural and Physicochemical Comparisons
*Estimated based on analogs in .
Key Observations:
- Allyl vs. Sulfanyl Group: Common across all compounds, critical for hydrogen bonding and redox activity .
Molecular Weight and Solubility :
Antimicrobial Activity :
- The 6-(benzimidazol-2-yl)-3,5-dimethyl analog demonstrates that the thienopyrimidinone core is pivotal for antimicrobial effects .
- The target compound’s phenyl and allyl groups could enhance membrane penetration or target binding compared to simpler alkyl-substituted analogs .
TRPA1 Inhibition :
- Patent data highlight thieno[2,3-d]pyrimidin-4-one derivatives as TRPA1 inhibitors for pain/inflammation .
Enzyme Inhibition :
- Analogous compounds (e.g., 5-hetarylaminoindazoles) inhibit CK2 kinase, implying that the sulfanyl-thienopyrimidinone scaffold may interact with ATP-binding pockets .
Biological Activity
6-phenyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential biological activities. Characterized by a thieno[2,3-d]pyrimidine core with a phenyl group and an allyl substituent, this compound is positioned for exploration in various fields, including medicinal chemistry and pharmacology. This article will delve into the biological activity of this compound, highlighting relevant research findings, potential applications, and synthesis methods.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 228.27 g/mol. The structure features a thieno ring fused to a pyrimidine ring, which is typical for compounds exhibiting notable biological activity.
Structural Features
| Feature | Description |
|---|---|
| Core Structure | Thieno[2,3-d]pyrimidine |
| Substituents | Phenyl group and allyl group |
| Molecular Weight | 228.27 g/mol |
Anticancer Properties
Thieno[2,3-d]pyrimidine derivatives have been investigated for their anticancer potential. The unique combination of functional groups in 6-phenyl-3-(prop-2-en-1-yl)-2-sulfanyl may contribute to its ability to inhibit cancer cell proliferation. Studies on similar compounds suggest mechanisms involving the modulation of signaling pathways related to cell growth and apoptosis.
The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors. Understanding these interactions is crucial for optimizing its therapeutic efficacy.
Case Studies and Research Findings
While direct studies on 6-phenyl-3-(prop-2-en-1-yl)-2-sulfanyl are scarce, insights can be drawn from related thieno[2,3-d]pyrimidine compounds:
- Antimicrobial Activity : A study demonstrated that modifications to the thieno[2,3-d]pyrimidine scaffold can enhance antimicrobial activity against resistant strains of bacteria.
- Anticancer Research : Research on similar compounds has shown promising results in inhibiting tumor growth in vitro and in vivo models.
Comparative Analysis of Related Compounds
| Compound | Biological Activity | Unique Aspects |
|---|---|---|
| 6-Methylthieno[2,3-d]pyrimidin-4-one | Antitumor | Less steric hindrance |
| 5-Arylthieno[2,3-d]pyrimidinones | Antimicrobial | Diverse substituents |
| Thieno[2,3-b]pyridine derivatives | Antiviral | Different ring system |
Synthesis Methods
The synthesis of 6-phenyl-3-(prop-2-en-1-yl)-2-sulfanyl typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Cyclization Reactions : Involves the formation of the thieno and pyrimidine rings under controlled conditions.
- Substitution Reactions : Electrophilic and nucleophilic substitutions introduce various functional groups onto the core structure.
Synthetic Routes Overview
| Step | Reaction Type | Conditions |
|---|---|---|
| 1 | Cyclization | Catalysts used under inert atmosphere |
| 2 | Substitution | Controlled temperature with specific reagents |
Q & A
Q. What are the common synthetic routes for 6-phenyl-3-(prop-2-en-1-yl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Construct the thieno[2,3-d]pyrimidin-4-one core via cyclization of pyrimidyl hydrazones using catalysts like lithium iodide (LiI) under reflux conditions .
- Step 2 : Introduce the prop-2-en-1-yl (allyl) group via alkylation or nucleophilic substitution. Solvents such as dimethylformamide (DMF) are preferred for solubility and reactivity .
- Step 3 : Functionalize the 2-sulfanyl group through thioetherification reactions with mercaptoacetic acid derivatives.
- Optimization : Reaction temperatures (60–120°C) and time (12–24 hours) are critical for yield (>60% reported) and purity. Characterization via , , and mass spectrometry (MS) is mandatory .
Q. How is the compound’s structure confirmed post-synthesis?
- Methodological Answer : Structural validation employs:
- NMR Spectroscopy : identifies protons on the allyl group (δ 5.1–5.8 ppm) and aromatic phenyl rings (δ 7.2–7.8 ppm). confirms the thienopyrimidine carbonyl (C=O, δ 165–170 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., m/z 353.08 for CHNOS) .
- X-ray Crystallography : SHELXL refinement resolves bond lengths/angles and detects crystallographic disorder. For example, allyl group torsional angles are analyzed for conformational stability .
Q. What key structural features influence its reactivity?
- Methodological Answer : Reactivity hotspots include:
- Thienopyrimidine Core : Susceptible to electrophilic substitution at the 5- and 6-positions due to electron-rich sulfur and nitrogen atoms .
- Allyl Group (prop-2-en-1-yl) : Participates in Michael additions or oxidative cleavage (e.g., ozonolysis to yield aldehydes) .
- 2-Sulfanyl Moiety : Prone to oxidation (→ sulfoxide/sulfone) or nucleophilic displacement (e.g., alkylation with iodoacetamide) .
Advanced Research Questions
Q. How can low yields in the cyclization step be optimized?
- Methodological Answer :
- Catalyst Screening : Replace LiI with Pd(OAc) for enhanced cyclization efficiency .
- Solvent Optimization : Compare DMF (polar aprotic) vs. THF (low polarity) to balance reaction rate and byproduct formation .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2 hours at 100°C vs. 24 hours conventionally) while maintaining yields >70% .
- Monitoring : Use TLC or LC-MS to track intermediate formation and adjust stoichiometry dynamically.
Q. How to resolve contradictions in reported biological activity data (e.g., anti-cancer vs. no activity)?
- Methodological Answer :
- Assay Validation : Ensure consistent cell lines (e.g., MCF-7 vs. HeLa) and assay conditions (e.g., ATP levels for viability assays) .
- Purity Checks : Confirm compound purity (>95%) via HPLC. Impurities like unreacted starting materials may skew results .
- Orthogonal Assays : Compare enzyme inhibition (e.g., kinase profiling) with cell-based assays to identify off-target effects .
Q. What computational methods predict target interactions for this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Glide to model binding to TRPA1 (a reported target for thienopyrimidines). Focus on sulfanyl and allyl groups for hydrogen bonding/π-π interactions .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the compound-enzyme complex. Analyze RMSD (<2 Å for stable binding) .
- QSAR Models : Corporate substituent effects (e.g., electron-withdrawing groups on phenyl) to predict IC values against cancer targets .
Q. What strategies determine the mechanism of action against cancer targets?
- Methodological Answer :
- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., EGFR, VEGFR) to identify primary targets. Use ADP-Glo™ assays for enzymatic activity .
- siRNA Knockdown : Silence candidate targets (e.g., PI3K) in cell lines and monitor rescue of compound-induced apoptosis .
- Metabolomics : Perform LC-MS-based untargeted metabolomics to trace pathway perturbations (e.g., glycolysis inhibition) .
Q. How to address crystallographic disorder in X-ray structures of this compound?
- Methodological Answer :
- Refinement Tools : Use SHELXL’s TWIN and BASF commands to model twinning or anisotropic displacement parameters .
- Data Collection : Collect high-resolution data (<1.0 Å) at synchrotron sources to resolve overlapping electron densities.
- Validation : Cross-check with R values (<0.25) and omit maps to ensure model accuracy .
Q. What modifications enhance metabolic stability without losing efficacy?
- Methodological Answer :
- Allyl Group Stabilization : Replace with cyclopropyl (rigid analog) to reduce CYP450-mediated oxidation. Test in liver microsomes (t > 2 hours) .
- Sulfanyl Replacement : Substitute with sulfone for oxidative stability while retaining hydrogen-bonding capacity .
- Prodrug Design : Mask the sulfanyl group as a thioester for improved oral bioavailability .
Q. How to design analogs to explore the sulfanyl group’s role in bioactivity?
- Methodological Answer :
- Thioether Variants : Synthesize analogs with methylthio (-SCH) or benzylthio (-SBn) groups. Compare IC in enzyme assays .
- Oxidative Derivatives : Generate sulfoxide (R-SO-) and sulfone (R-SO-) analogs to assess redox sensitivity .
- Radical Probes : Introduce photoactivatable groups (e.g., diazirine) for target identification via click chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
